1,1,1-Trifluoro-2-methylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

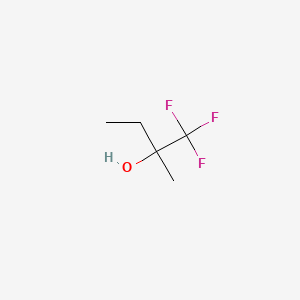

1,1,1-Trifluoro-2-methylbutan-2-ol: is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the same carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropene with water in the presence of an acid catalyst. The reaction proceeds as follows:

CF3C(CH3)=CH2+H2O→CF3C(CH3)(OH)CH3

The reaction is typically carried out under acidic conditions to facilitate the addition of water to the double bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1-Trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 1,1,1-trifluoro-2-methylbutan-2-one or 1,1,1-trifluoro-2-methylbutanoic acid.

Reduction: Formation of 1,1,1-trifluoro-2-methylbutane.

Substitution: Formation of 1,1,1-trifluoro-2-methylbutyl halides or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Synthesis of Pharmaceuticals :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drugs, making it a critical component in the development of respiratory and nervous system medications. For instance, it has been mentioned in the synthesis of drugs targeting respiratory diseases and neurological disorders .

- Case Study : A method for preparing 1,1,1-trifluoro-2-butanone from 1,1,1-trifluoro-2-methylbutan-2-ol has been developed, showcasing its role as a precursor for more complex drug molecules .

- Enantioselective Reactions :

-

Fluorinated Building Blocks :

- It serves as a building block for synthesizing other fluorinated compounds that are used in drug design and development. The incorporation of fluorine into drug candidates often improves their metabolic stability and bioavailability.

Industrial Applications

-

Solvent Properties :

- This compound exhibits excellent solvent properties for various organic reactions. Its ability to dissolve both polar and non-polar substances makes it suitable for use in chemical synthesis and extraction processes.

-

Reagent in Organic Synthesis :

- The compound is used as a reagent in several organic synthesis reactions due to its reactivity and stability under various conditions. It can facilitate reactions that require specific conditions that other solvents cannot provide.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for respiratory and neurological drugs | Enhances biological activity |

| Enantioselective Reactions | Chiral auxiliary for alkynylation | Produces enantiomerically pure compounds |

| Industrial Solvent | Solvent for organic reactions | Dissolves polar and non-polar substances |

| Organic Synthesis | Reagent for various organic reactions | Provides stability and reactivity |

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 1,1,1-Trifluoro-2-methylpropan-2-ol

- 1,1,1-Trifluoro-3-methylbutan-2-ol

- 1,1,1-Trifluoro-2-phenylbutan-2-ol

Comparison: 1,1,1-Trifluoro-2-methylbutan-2-ol is unique due to its specific molecular structure, which includes a trifluoromethyl group and a tertiary alcohol. This structure imparts distinct chemical properties, such as increased hydrophobicity and resistance to metabolic degradation, compared to similar compounds. The presence of the trifluoromethyl group also enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it valuable in various scientific and industrial applications.

Actividad Biológica

1,1,1-Trifluoro-2-methylbutan-2-ol (TFBtOH) is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFBtOH, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFBtOH is characterized by the presence of a trifluoromethyl group, which enhances its stability and reactivity. The molecular structure is as follows:

- Chemical Formula : C5H9F3O

- Molecular Weight : 152.13 g/mol

The trifluoromethyl group contributes to the compound's lipophilicity and influences its biological interactions.

Biological Activity Overview

Research into the biological activity of TFBtOH indicates that it may interact with various biological targets, including enzymes and receptors. The following subsections summarize key findings regarding its biological effects.

Enzyme Interactions

TFBtOH has been studied for its potential to modulate enzyme activity. The trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition or activation of biochemical pathways. Preliminary studies suggest that TFBtOH may affect metabolic processes by interacting with enzymes involved in drug metabolism and other physiological functions.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of TFBtOH. In vitro studies have demonstrated that TFBtOH exhibits activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of TFBtOH against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated that TFBtOH had MIC values comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Study 2: Cytotoxicity in Cancer Cell Lines

Another significant area of research involves the cytotoxic effects of TFBtOH on cancer cell lines. In one study, TFBtOH was tested against several human cancer lines, including A549 (lung adenocarcinoma) and HCT116 (colorectal carcinoma). The results indicated that TFBtOH exhibited dose-dependent cytotoxicity, with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HCT116 | 20 |

The mechanism by which TFBtOH exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets. This interaction may lead to alterations in signaling pathways associated with cell proliferation and apoptosis .

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSGDURTMDVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.